molecular formula C16H17N3S B14475639 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]- CAS No. 71576-73-3

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-

Cat. No.: B14475639
CAS No.: 71576-73-3
M. Wt: 283.4 g/mol
InChI Key: URFOFYCQWHHMQD-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]- is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of imidazol-2-amine derivatives with electrophilic compounds, leading to the formation of 2,3-dihydroimidazo[1,2-a]pyrimidines .

Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis and the Wallach synthesis are commonly employed methods for the industrial production of imidazole compounds .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the imidazole ring.

Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenated compounds and nucleophiles under mild conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield dihydroimidazole derivatives .

Scientific Research Applications

1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . They are also used in the development of drugs for the treatment of various diseases, including infections and cancer .

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]- involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can lead to increased drug efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]- include other imidazole derivatives such as 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- and 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine .

Uniqueness: What sets 1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]- apart from other imidazole derivatives is its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

71576-73-3

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)sulfanylphenyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C16H17N3S/c1-12-2-6-14(7-3-12)20-15-8-4-13(5-9-15)19-16-17-10-11-18-16/h2-9H,10-11H2,1H3,(H2,17,18,19)

InChI Key

URFOFYCQWHHMQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC3=NCCN3

Origin of Product

United States

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